molecular formula C11H11NO3 B11893560 Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate

Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate

Cat. No.: B11893560
M. Wt: 205.21 g/mol
InChI Key: PTUCNYURLJGPTH-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl ester group attached to the indole ring, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, methanesulfonic acid under reflux in methanol can be used to obtain the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, modulating their activity. For example, it can bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1H-indol-3-yl)acetate
  • Indole-3-acetic acid
  • 5-Hydroxyindoleacetic acid

Uniqueness

Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate is unique due to the presence of both a hydroxyl group and a methyl ester group on the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-(5-hydroxy-1H-indol-2-yl)acetate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)6-8-4-7-5-9(13)2-3-10(7)12-8/h2-5,12-13H,6H2,1H3

InChI Key

PTUCNYURLJGPTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(N1)C=CC(=C2)O

Origin of Product

United States

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